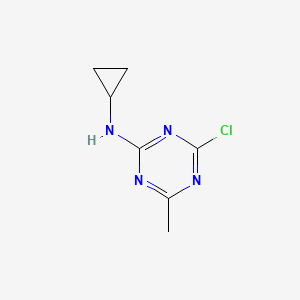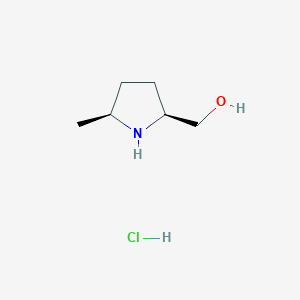
1,4-Difluoro-2,3,5,6-tetrakis-trifluoromethylbenzene
Übersicht
Beschreibung
1,4-Difluoro-2,3,5,6-tetrakis-trifluoromethylbenzene: is a fluorinated aromatic compound with the molecular formula C10F14 and a molecular weight of 386.08 g/mol . This compound is characterized by the presence of four trifluoromethyl groups and two fluorine atoms attached to a benzene ring, making it highly fluorinated and chemically stable.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2,3,5,6-tetrakis-trifluoromethylbenzene typically involves the nucleophilic aromatic substitution (S_NAr) reaction The reaction conditions often include the use of fluorinating agents such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available fluorinated benzene derivatives. The process includes halogen exchange reactions and trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Difluoro-2,3,5,6-tetrakis-trifluoromethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, although the high electron-withdrawing nature of these groups makes the ring less reactive towards electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as or in solvents like or .
Electrophilic Aromatic Substitution: Reagents like nitronium tetrafluoroborate or sulfur trioxide in the presence of Lewis acids .
Major Products Formed
Nucleophilic Substitution: Products include with various nucleophiles attached.
Electrophilic Aromatic Substitution: Products include nitro- or sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,4-Difluoro-2,3,5,6-tetrakis-trifluoromethylbenzene has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and liquid crystals due to its high electron-withdrawing properties.
Medicinal Chemistry: Investigated for its potential use in the development of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Material Science: Employed in the design of fluorinated polymers and coatings with improved chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of 1,4-Difluoro-2,3,5,6-tetrakis-trifluoromethylbenzene is primarily related to its electron-withdrawing properties . The presence of multiple trifluoromethyl groups and fluorine atoms significantly reduces the electron density on the benzene ring, making it less reactive towards nucleophiles and more stable under various conditions . This property is exploited in the design of materials and pharmaceuticals where chemical stability is crucial.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Difluoro-2,3,5,6-tetrakis(trifluoromethyl)benzene
- 1,4-Difluoro-2,3,5,6-tetrakis(trifluoromethyl)benzene
- 1,4-Difluoro-2,3,5,6-tetrakis(trifluoromethyl)benzene
Uniqueness
1,4-Difluoro-2,3,5,6-tetrakis-trifluoromethylbenzene is unique due to its high degree of fluorination , which imparts exceptional chemical stability and hydrophobicity . Compared to other fluorinated benzene derivatives, this compound exhibits superior thermal stability and resistance to oxidative degradation .
Eigenschaften
IUPAC Name |
1,4-difluoro-2,3,5,6-tetrakis(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F14/c11-5-1(7(13,14)15)2(8(16,17)18)6(12)4(10(22,23)24)3(5)9(19,20)21 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCKDWWEGHJIPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)C(F)(F)F)C(F)(F)F)F)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzamide,4-[(hydroxyamino)iminomethyl]-N-methyl-](/img/structure/B3241777.png)



![Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-](/img/structure/B3241795.png)


